molecular formula C9H19N B1426984 2-ethyl-N-methylcyclohexan-1-amine CAS No. 252854-42-5

2-ethyl-N-methylcyclohexan-1-amine

Cat. No. B1426984
M. Wt: 141.25 g/mol
InChI Key: JXVOCMMENPUMMV-UHFFFAOYSA-N
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Description

2-ethyl-N-methylcyclohexan-1-amine, also known as EMCH, is a cyclic amine molecule with a variety of applications in the fields of chemistry, biochemistry, and pharmacology. It is a colorless liquid with a low boiling point and a low melting point. EMCH is known for its ability to form stable complexes with other molecules and its ability to act as a catalyst in various reactions. In addition, EMCH has been shown to have a variety of biochemical and physiological effects, as well as potential applications in laboratory experiments.

Scientific Research Applications

  • Chemical Transformations : Alkyldiallylamines, when exposed to the KOH-DMSO system, undergo interesting transformations, leading to the formation of compounds like 1-ethyl-3-methylcyclohexane. Such chemical behavior highlights the reactivity and potential utility of compounds like 2-ethyl-N-methylcyclohexan-1-amine in synthetic chemistry. The factors like the quantity of base and reaction temperature significantly affect the product ratio, indicating a nuanced control over the chemical processes involved (Musorin, 2003).

  • Synthesis of Cyclohexane Derivatives : In a related study, the behavior of allylamines in the KOH-DMSO system was explored, leading to the formation of various cyclohexane derivatives, including 1-ethyl-3-methylcyclohexane and 2-ethyl-3,5-dimethylpiperidine. The study provides insights into the potential pathways of how these products form, which is critical for understanding the chemical properties and reactions of compounds like 2-ethyl-N-methylcyclohexan-1-amine (Musorin, 2003).

  • Nanoparticle-Catalyzed Synthesis : The synthesis of 2-aminocyclohex-1-ene-1-carboxylic esters through a condensation reaction involving primary amines showcases the application of 2-ethyl-N-methylcyclohexan-1-amine in producing complex organic compounds. The use of FeCl3/SiO2 nanoparticles as catalysts in this process underscores the role of innovative methods in modern chemical synthesis (Kalhor & Safaei‐Ghomi, 2015).

  • Pest Attraction and Stereoselective Synthesis : The synthesis of Ethyl (1R, 2R, 5R)-5-iodo-2-methylcyclohexane-1-carboxylate, a compound known to attract Mediterranean fruit flies, is an intriguing application. This synthesis, involving a series of steps including asymmetric Diels–Alder reaction and iodolactonization, highlights the potential of 2-ethyl-N-methylcyclohexan-1-amine in the field of agriculture and pest control (Raw & Jang, 2000).

properties

IUPAC Name

2-ethyl-N-methylcyclohexan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-3-8-6-4-5-7-9(8)10-2/h8-10H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXVOCMMENPUMMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCCCC1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethyl-N-methylcyclohexan-1-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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